N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
What sets N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its specific substitution pattern and functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
WJTAHHSTOPURSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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